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Compound of Interest

Compound Name: GSK-3 Inhibitor II

CAS No.: 478482-75-6

Cat. No.: B1663020 Get Quote

A Comparative Technical Guide for Signal Transduction
Research
Executive Summary & Compound Identity
In the landscape of glycogen synthase kinase-3 (GSK-3) modulation, GSK-3 Inhibitor II
(commonly identified as SB216763) occupies a critical position as a potent, cell-permeable

maleimide derivative. While often utilized as a functional equivalent to the highly selective

aminopyrimidine CHIR99021, kinome profiling reveals distinct off-target liabilities that

researchers must account for during experimental design.

This guide dissects the selectivity profile of GSK-3 Inhibitor II, contrasting it with industry

standards (CHIR99021, BIO) to enable precise data interpretation in Wnt signaling, stem cell

pluripotency, and neurobiology.

Chemical Identity[1]
Common Name: GSK-3 Inhibitor II (Calbiochem/Merck nomenclature)

Scientific Alias: SB216763[1][2][3][4][5][6][7]

Chemical Structure: 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Class: Bis-indolylmaleimide[4]
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Mechanism: ATP-competitive reversible inhibition

Kinome Selectivity Analysis
The utility of a kinase inhibitor is defined not just by what it hits, but by what it misses. While

GSK-3 Inhibitor II is potent (IC

~34 nM), its maleimide scaffold confers a "selectivity signature" distinct from aminopyrimidines.

The "Maleimide Signature": Off-Target Landscape
High-throughput KINOMEscan™ profiling and radiometric assays have established that while

SB216763 is selective against the broad kinome, it exhibits recurrent cross-reactivity with

kinases sharing structural homology in the ATP-binding pocket, specifically the CMGC family.

Key Off-Targets (at 10 µM):
CDKs (Cyclin-Dependent Kinases): Moderate inhibition of CDK2.[4] This is critical for cell

cycle studies, as off-target CDK inhibition can confound proliferation data.

DYRKs (Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases): Significant inhibition

of DYRK1A.

HIPKs (Homeodomain-Interacting Protein Kinases): HIPK2 and HIPK3 are notable off-

targets.[4]

PIM3 & ERK8: Observed inhibition >50%.

Comparative Profiling: SB216763 vs. Alternatives
The following table synthesizes data from multiple kinome screens (e.g., Wagner et al., 2016;

Bain et al., 2007) to provide a decision matrix for compound selection.
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Feature
GSK-3 Inhibitor II

(SB216763)

CHIR99021

(Laduviglusib)

BIO (GSK-3 Inhibitor

IX)

Chemical Class Maleimide Aminopyrimidine Indirubin derivative

GSK-3 Potency (IC

)

~34 nM (Equipotent

)

~6.7 nM (High

Potency)
~5 nM

Selectivity Score

Moderate. "Clean" vs.

broad kinome, but

specific CMGC hits.

High. The "Gold

Standard" for

selectivity.

Low. Promiscuous

(Pan-CDK inhibitor).

Major Off-Targets
CDK2, DYRK1A,

HIPK2, PIM3

CDK2 (weak), PLK1,

MELK (at high conc.)

CDK1, CDK2, CDK5,

tyrosine kinases

Biological Impact

Induces Wnt

signaling; off-targets

may synergize to aid

pluripotency.

Purest Wnt activation;

minimal cytotoxicity.

High cytotoxicity due

to cell cycle blockade

(CDKs).

Recommended Use

General Wnt studies;

Neuroprotection

models.

Stem cell

maintenance; Precise

pathway dissection.

Historical comparison

only.

Biological Implications of the Profile
The "Synergy" Hypothesis in Stem Cells
In mouse embryonic stem cells (mESCs), SB216763 is effective at maintaining pluripotency.

Interestingly, research suggests this efficacy may not be solely due to GSK-3 inhibition.[8] The

off-target inhibition of HIPK2 (which, like GSK-3, can destabilize

-catenin) and CDKs may create a synergistic effect that enhances self-renewal beyond what
pure GSK-3 inhibition achieves.

Pathway Visualization: The Wnt/ -Catenin Axis
The diagram below illustrates the canonical intervention point of GSK-3 Inhibitor II and its

downstream effects on the destruction complex.
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Figure 1: Mechanism of Action.[2][3][6][9][10] GSK-3 Inhibitor II blocks the phosphorylation of

-catenin by the destruction complex, preventing proteasomal degradation and driving
transcriptional activation.

Experimental Protocols
To validate the activity and selectivity of GSK-3 Inhibitor II in your specific model, the following

protocols are recommended.

Protocol A: In Vitro Radiometric Kinase Assay (Gold
Standard)
Purpose: To quantify direct inhibition of GSK-3
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and assess potency (IC

) without cellular interference.

Reagents: Recombinant human GSK-3

, Peptide Substrate (GS-1: YRRAAVPPSPSLSRHSSPHQSpEDEEE), [

-

P]ATP.

Preparation: Prepare a 3x reaction mix containing 20 mM MOPS (pH 7.2), 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM Na

VO

, and 1 mM DTT.

Inhibitor Dilution: Dissolve GSK-3 Inhibitor II (SB216763) in DMSO.[9] Prepare serial

dilutions (e.g., 0.1 nM to 10 µM). Keep final DMSO concentration <1%.

Reaction:

Mix enzyme + inhibitor + substrate peptide.

Initiate reaction with MgATP mix (containing [

-

P]ATP).

Incubate for 30 minutes at 30°C.

Termination: Spot aliquots onto P81 phosphocellulose paper.

Wash: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Plot % Activity vs. Log[Inhibitor] to derive IC
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.

Protocol B: Cellular Target Engagement (Western Blot)
Purpose: To confirm functional Wnt pathway activation in cells.

Cell Culture: Seed HEK293 or relevant cell line to 70% confluency.

Treatment: Treat cells with GSK-3 Inhibitor II (5-10 µM) for 6–24 hours. Include a DMSO

control and a positive control (e.g., CHIR99021).

Lysis: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (NaF, Na

VO

) to preserve phosphorylation states.

Blotting:

Primary Antibody 1: Anti-Active

-Catenin (Non-phosphorylated Ser33/37/Thr41) – Expect Increase.

Primary Antibody 2: Anti-Total

-Catenin – Expect Increase (Stabilization).

Primary Antibody 3: Anti-GSK-3

(Total) – Expect No Change (Inhibitor affects activity, not abundance).

Primary Antibody 4: Anti-Phospho-GSK-3

(Ser9) – Note: Some inhibitors induce feedback loops that increase Ser9 phosphorylation.

Decision Logic for Researchers
When should you choose GSK-3 Inhibitor II (SB216763)?
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Figure 2: Selection workflow. CHIR99021 is preferred for mechanistic purity, while SB216763 is

a robust alternative for phenotypic outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]

4. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in
Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763
versus AFC03127 [frontiersin.org]

7. researchgate.net [researchgate.net]

8. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade
Onward - PMC [pmc.ncbi.nlm.nih.gov]

9. Human mast cells express multiple EP receptors for prostaglandin E2 that differentially
modulate activation responses - PMC [pmc.ncbi.nlm.nih.gov]

10. US20170071937A1 - Compositions, Systems, and Methods for Generating Inner Ear
Hair Cells for Treatment of Hearing Loss - Google Patents [patents.google.com]

To cite this document: BenchChem. [Kinome Scan Profile: GSK-3 Inhibitor II (SB216763)].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663020#kinome-scan-profile-of-gsk-3-inhibitor-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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